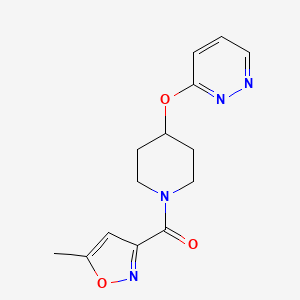

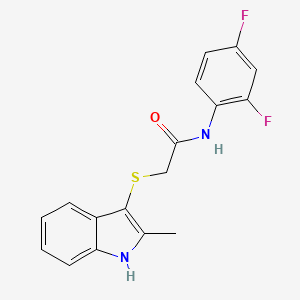

![molecular formula C18H12ClN3O2S B2978590 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 955233-97-3](/img/structure/B2978590.png)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . It is a light yellow liquid .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of hydrazine carboxamide with phenyl acetic acid to yield 2-benzyl-1,3,4-oxadiazole amine. This compound is then treated with chloroacetyl chloride at 80 °C to yield N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide. Further, this compound reacts with various substituted amines in the presence of glacial acetic acid to furnish N-(5-benzyl-1, 3, 4-oxadiazole-2-yl)-2-acetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectral techniques such as IR, NMR, and high-resolution mass spectra .Physical And Chemical Properties Analysis

“this compound” is a light yellow liquid with a melting point/breaking point of 158-160°C . The IR spectrum shows peaks at 3323.29 (NH), 3055.24 (CH aromatic), 2954.74, 2870.26 (Aliphatic CH), 1644.31, 1543.84 (CN), 1543.84,1455.24 (C – C =C), 1310.66,1282.08 (CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of benzo[b]thiophene derivatives, including those containing the 1,3,4-oxadiazol moiety, are fundamental areas of research. These compounds are synthesized starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, leading to a variety of derivatives through reactions involving thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles. These new compounds are characterized using elemental analyses, I.R, NMR, and Mass spectral studies, providing a foundation for their biological activity exploration (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial and Anticancer Activities

Benzo[b]thiophene derivatives exhibit significant antimicrobial and anticancer properties. For instance, specific derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent inhibitory effects. Such studies highlight the potential of these compounds in developing new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride have shown significant antibacterial and antifungal activities, further underscoring their potential in antimicrobial applications (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Corrosion Inhibition

Another fascinating application of these compounds is in corrosion inhibition. Specifically, oxadiazole derivatives have been studied for their efficiency in protecting mild steel against corrosion in acidic environments. These studies involve a combination of weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, revealing the compounds' effectiveness as corrosion inhibitors (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Zukünftige Richtungen

The future directions for “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” could involve further detailed studies with these drugs as potential antimicrobial agents . Additionally, these compounds could be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-15-12-8-4-5-9-13(12)25-16(15)17(23)20-18-22-21-14(24-18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNNIHQYQQITIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)

![3H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-f]azepine-8,9-diamine](/img/structure/B2978512.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)

![5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2978515.png)

![2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B2978517.png)

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)

![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)